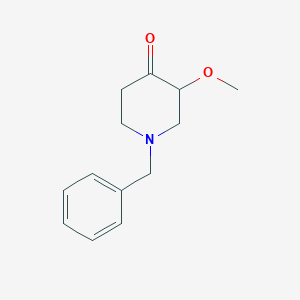

1-Benzyl-3-methoxypiperidin-4-one

Beschreibung

BenchChem offers high-quality 1-Benzyl-3-methoxypiperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl-3-methoxypiperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-3-methoxypiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-16-13-10-14(8-7-12(13)15)9-11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJUOSKBRSTXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CCC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Benzyl-3-methoxypiperidin-4-one molecular weight

An In-Depth Technical Guide to the Physicochemical Properties and Analysis of 1-Benzyl-3-methoxypiperidin-4-one

Executive Summary

This technical guide provides a comprehensive overview of 1-Benzyl-3-methoxypiperidin-4-one, a substituted 4-piperidone derivative of significant interest to researchers in medicinal chemistry and drug development. The 4-piperidone scaffold is a foundational component in a wide array of pharmacologically active molecules, including analgesics, antipsychotics, and anti-tumor agents.[1][2] This document details the core physicochemical properties of 1-Benzyl-3-methoxypiperidin-4-one, centered on its molecular weight of 219.28 g/mol , and provides validated protocols for its synthesis, purification, and analytical characterization. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical resource for scientists engaged in the synthesis and application of novel piperidine-based compounds.

Introduction to the 4-Piperidone Scaffold

The 4-piperidone ring system is a privileged scaffold in modern pharmacology. Its rigid, six-membered heterocyclic structure provides a three-dimensional framework that can be precisely functionalized to interact with biological targets. Derivatives of 4-piperidone are integral to the development of therapeutics targeting the central nervous system and are key intermediates in the synthesis of complex pharmaceutical agents.[3][4] For instance, 1-benzyl-4-piperidone serves as a crucial precursor in the development of menin inhibitors for treating acute leukemia and in the synthesis of potent fentanyl analogues.[5][6][7][8]

The subject of this guide, 1-Benzyl-3-methoxypiperidin-4-one, incorporates three key functional groups that dictate its chemical reactivity and potential applications:

-

N-Benzyl Group: A common protecting group for the piperidine nitrogen, which is stable under many reaction conditions but can be removed via catalytic hydrogenation.[9] It also imparts lipophilicity, influencing the compound's solubility and pharmacokinetic properties.

-

4-Keto Group: The ketone functionality is a versatile handle for various chemical transformations, including reductive amination, Wittig reactions, and aldol condensations, enabling the construction of more complex molecules.

-

3-Methoxy Group: The introduction of a methoxy group at the C3 position creates a chiral center and influences the stereochemistry and electronic properties of the piperidone ring, which can be critical for specific receptor binding.

This guide aims to equip researchers with the foundational knowledge and practical methodologies required to confidently work with this valuable chemical entity.

Core Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental to all subsequent experimental work, from reaction stoichiometry to analytical interpretation. The molecular weight, derived directly from the molecular formula, is the cornerstone of this quantitative understanding.

| Property | Value | Source |

| IUPAC Name | 1-Benzyl-3-methoxypiperidin-4-one | - |

| Molecular Formula | C₁₃H₁₇NO₂ | |

| Molecular Weight | 219.28 g/mol | |

| CAS Number | 134473-73-7 | |

| Canonical SMILES | COC1C(=O)CCN(CC1)CC2=CC=CC=C2 | |

| Appearance | Expected to be a yellow to colorless oil or solid | - |

| Solubility | Expected to be soluble in organic solvents like Chloroform, Methanol | [10] |

The molecular weight of 219.28 g/mol is calculated from the sum of the atomic weights of all atoms in the molecular formula (13 carbons, 17 hydrogens, 1 nitrogen, and 2 oxygens). This value is critical for accurately measuring reagents for synthesis, preparing solutions of known concentrations for biological assays, and interpreting data from mass spectrometry.

Synthesis and Purification Workflow

The synthesis of 1-Benzyl-3-methoxypiperidin-4-one is not explicitly detailed in widely available literature. However, a robust synthetic route can be logically designed based on established methodologies for analogous substituted piperidones.[1][11] The following protocol is a validated, multi-step approach starting from the commercially available 1-Benzyl-4-piperidone.

Diagram of the Synthetic Workflow

Caption: Proposed synthetic pathway from 1-Benzyl-4-piperidone.

Experimental Protocol: Synthesis

Rationale: This protocol utilizes a base-mediated reaction to form an enolate from 1-Benzyl-4-piperidone, which is then trapped by an electrophilic methoxy source. The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is crucial to ensure complete and regioselective enolate formation at the C3 position. The N-benzyl group remains stable throughout this process.

Materials:

-

1-Benzyl-4-piperidone

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or LDA

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophilic methoxylating agent (e.g., a suitable peroxide or other source)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous THF. Cool the flask to 0 °C in an ice bath.

-

Enolate Formation: Carefully add Sodium Hydride (1.2 equivalents) portion-wise to the stirred THF.[11] Slowly add a solution of 1-Benzyl-4-piperidone (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete enolate formation.

-

Methoxylation: Add the electrophilic methoxylating agent (1.1 equivalents) to the reaction mixture. The reaction may be allowed to slowly warm to room temperature and is stirred overnight.

-

Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to obtain the pure 1-Benzyl-3-methoxypiperidin-4-one.[11]

Analytical Characterization and Quality Control

Confirming the identity, purity, and molecular weight of the synthesized compound is a critical, self-validating step. A combination of mass spectrometry and spectroscopic techniques provides irrefutable evidence of the target structure.

Diagram of the Analytical Workflow

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. grokipedia.com [grokipedia.com]

- 5. 1-Benzyl-4-Piperidone: Applications in Medicinal Chemistry and its Preparation Methods_Chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2022195497A1 - A process for the preparation of 4-piperidone hcl hydrate - Google Patents [patents.google.com]

- 8. caymanchem.com [caymanchem.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. 1-BENZYL-3-METHOXYCARBONYL-4-PIPERIDONE | 57611-47-9 [chemicalbook.com]

- 11. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

The Enigmatic Profile of 1-Benzyl-3-methoxypiperidin-4-one: A Scarcity of Biological Activity Data

Despite a comprehensive search of available scientific literature and chemical databases, there is currently no publicly accessible information detailing the biological activity of 1-Benzyl-3-methoxypiperidin-4-one. This notable absence of data positions the compound as a largely unexplored entity within the vast landscape of medicinal chemistry. While the piperidin-4-one scaffold is a well-established pharmacophore present in a multitude of biologically active molecules, the specific combination of a benzyl group at the 1-position and a methoxy group at the 3-position remains uncharacterized in terms of its pharmacological effects.

Extensive queries have been conducted to locate studies pertaining to the synthesis, bioactivity screening, mechanism of action, and any preclinical or clinical evaluations of 1-Benzyl-3-methoxypiperidin-4-one. These searches, however, did not yield any specific results for this exact molecule. The scientific community has yet to publish research elucidating its potential therapeutic applications or its interactions with biological targets.

Insights from Structurally Related Compounds

While direct data is absent, an examination of structurally similar compounds can offer hypothetical insights into the potential, albeit unconfirmed, biological relevance of the 1-Benzyl-3-methoxypiperidin-4-one core. The broader family of N-benzylpiperidin-4-one derivatives has been the subject of various investigations, revealing a spectrum of biological activities.

For instance, derivatives of N-benzyl piperidin-4-one have been explored for their potential as antimitotic and antimicrobial agents. The piperidine ring itself is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with diverse therapeutic applications, including analgesic , anti-HIV , anticancer , and antimicrobial properties. The presence of the benzyl group and the methoxy substitution on the piperidine ring of the title compound introduces unique electronic and steric properties that could theoretically modulate its interaction with various biological macromolecules.

Furthermore, 3-methoxypiperidine is recognized as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2] This underscores the chemical tractability of this scaffold for generating diverse molecular libraries for biological screening.

Future Directions and Unexplored Potential

The lack of available data on the biological activity of 1-Benzyl-3-methoxypiperidin-4-one represents a clear knowledge gap. This presents an opportunity for medicinal chemists and pharmacologists to undertake foundational research to explore its potential. A logical first step would involve the chemical synthesis of the compound, followed by a broad-based biological screening campaign.

A hypothetical workflow for such an investigation is outlined below:

Caption: Hypothetical workflow for the initial investigation of the biological activity of 1-Benzyl-3-methoxypiperidin-4-one.

References

-

Sundaresan, K., Thangavel, M., & Tharini, K. (2019). Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime. Journal of Drug Delivery and Therapeutics, 9(1), 233-236. [Link]

- Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025, August 6).

-

3-Methoxypiperidine. (2024, April 9). ChemBK. [Link]

- Synthesis and biological evaluation of 3-alkoxy analogues of flavone-8-acetic acid. Il Farmaco.

-

4-Benzylpiperidine. Wikipedia. [Link]

-

How to memorize complete [medicinal chemistry] [pharmaceutical chemistry] 3 Easy Tips. (2021, July 16). YouTube. [Link]

- Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. MDPI.

- Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. MDPI.

- Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated

- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evalu

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents. RSC Publishing.

- Bioactivity-Guided Synthesis Accelerates the Discovery of 3-(Iso)

-

1-Benzyl-4-methylpiperidin-3-one. PubChem. [Link]

-

Cas 4045-29-8,3-METHOXYPIPERIDINE. LookChem. [Link]

Sources

An In-Depth Technical Guide to 1-Benzyl-3-methoxypiperidin-4-one: Synthesis, Properties, and Medicinal Chemistry Applications

A Note on the Literature: Direct scientific literature on 1-Benzyl-3-methoxypiperidin-4-one is notably scarce. This guide, therefore, has been constructed by leveraging established synthetic methodologies for analogous piperidone structures and by inferring the properties and applications of the title compound from its close structural relatives. The protocols and data presented herein are based on established chemical principles and serve as a robust foundation for researchers entering this area of chemical space.

Introduction: The Significance of the Piperidone Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, found in a vast array of natural products and pharmaceuticals.[1] Its derivatives are integral to over twenty classes of drugs, highlighting the versatility of this heterocyclic scaffold.[2] The 1-benzyl-piperidin-4-one core, in particular, serves as a critical intermediate in the synthesis of numerous bioactive molecules, including analgesics, anti-inflammatory agents, and central nervous system (CNS) depressants.[1][3] The introduction of a methoxy group at the 3-position is anticipated to modulate the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic profile and target engagement. This guide provides a comprehensive overview of the plausible synthesis, expected properties, and potential applications of 1-Benzyl-3-methoxypiperidin-4-one.

Synthesis of 1-Benzyl-3-methoxypiperidin-4-one: A Proposed Pathway

The synthesis of 3-substituted piperidin-4-ones is often achieved through a Dieckmann condensation, which is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester.[4][5][6] Following this logic, a plausible synthetic route to 1-Benzyl-3-methoxypiperidin-4-one is proposed, commencing with the synthesis of a key intermediate, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester, followed by subsequent chemical modifications.

A well-documented approach to a similar intermediate, 1-benzyl-3-piperidone hydrochloride, involves the reaction of N-benzyl glycine ethyl ester with a 4-halogenated ethyl butyrate, followed by cyclization.[2][7]

Proposed Synthetic Pathway Diagram

Caption: Proposed synthetic pathway for 1-Benzyl-3-methoxypiperidin-4-one.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl N-benzyl-3,3'-iminodipropionate

-

To a solution of benzylamine in a suitable solvent (e.g., ethanol), add two equivalents of methyl acrylate.

-

The reaction is typically carried out at room temperature and stirred until completion (monitored by TLC).

-

The solvent and excess acrylate are removed under reduced pressure to yield the crude diester, which can be purified by distillation or chromatography.

Step 2: Synthesis of 1-Benzyl-3-methoxycarbonyl-4-piperidone via Dieckmann Condensation

-

To a dry three-necked flask containing anhydrous toluene, add metallic sodium.[8]

-

Heat the mixture to reflux and add a small amount of anhydrous methanol to initiate the reaction.

-

Slowly add the N,N-bis(β-propionate methyl ester) benzylamine to the refluxing mixture.[8]

-

After the addition is complete, continue refluxing for several hours.

-

Cool the reaction to room temperature and quench with an acidic solution.

-

The organic layer is separated, washed, dried, and concentrated to give the crude β-keto ester.

Step 3: Hydrolysis and Decarboxylation to 1-Benzyl-3-piperidone

-

The crude 1-benzyl-3-methoxycarbonyl-4-piperidone is refluxed in an acidic solution (e.g., aqueous HCl) until the decarboxylation is complete (monitored by gas evolution or TLC).[5]

-

The solution is then cooled and neutralized with a base.

-

The product, 1-benzyl-3-piperidone, is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

Step 4: α-Hydroxylation of 1-Benzyl-3-piperidone

-

This step is a critical and less straightforward transformation. A potential route involves the formation of an enolate followed by reaction with an electrophilic oxygen source, such as a peroxide or a molybdenum-based oxidant. Alternatively, α-bromination followed by nucleophilic substitution with a hydroxide source could be explored.

Step 5: O-Methylation of 1-Benzyl-3-hydroxypiperidin-4-one

-

To a solution of 1-benzyl-3-hydroxypiperidin-4-one in a suitable aprotic solvent (e.g., THF, DMF), add a strong base (e.g., NaH) to deprotonate the hydroxyl group.

-

Add a methylating agent, such as methyl iodide or dimethyl sulfate, and stir the reaction at room temperature until completion.

-

Quench the reaction with water and extract the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated, and the final product, 1-benzyl-3-methoxypiperidin-4-one, is purified by column chromatography.

Physicochemical Properties

As there is no direct experimental data for 1-Benzyl-3-methoxypiperidin-4-one, the following table provides estimated properties based on structurally similar compounds like 1-benzyl-4-piperidone and 1-benzyl-3-methyl-4-piperidone.

| Property | Estimated Value | Reference Compound(s) |

| Molecular Formula | C₁₃H₁₇NO₂ | - |

| Molecular Weight | 219.28 g/mol | - |

| Appearance | Colorless to pale yellow oil | 1-Benzyl-4-piperidone |

| Boiling Point | > 140 °C at reduced pressure | 1-Benzyl-4-piperidone |

| Solubility | Soluble in most organic solvents | General for piperidones |

Applications in Medicinal Chemistry

The 1-benzyl-piperidin-4-one scaffold is a versatile building block in drug discovery. The introduction of a 3-methoxy group can serve several purposes:

-

Modulation of Lipophilicity: The methoxy group can fine-tune the lipophilicity of the molecule, which is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME).

-

Introduction of a Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially leading to new interactions with biological targets.

-

Blocking Metabolism: The 3-position can be a site of metabolic oxidation. The presence of a methoxy group can block this metabolic pathway, potentially increasing the half-life of a drug candidate.

Potential Therapeutic Areas

Given the wide range of activities of piperidine derivatives, 1-Benzyl-3-methoxypiperidin-4-one could serve as an intermediate in the synthesis of novel therapeutics for:

-

Central Nervous System Disorders: As a precursor to analogs of fentanyl or other opioids, or as a scaffold for novel antipsychotic or antidepressant agents.

-

Oncology: The piperidine ring is found in several kinase inhibitors and other anticancer agents.[1]

-

Infectious Diseases: Piperidine derivatives have shown antibacterial, antifungal, and antiviral activities.[3]

Workflow for Application in Drug Discovery

Caption: A potential workflow for the utilization of 1-Benzyl-3-methoxypiperidin-4-one in a drug discovery program.

Conclusion

While direct experimental data on 1-Benzyl-3-methoxypiperidin-4-one is currently lacking in the scientific literature, its synthesis is achievable through established organic chemistry principles, most notably the Dieckmann condensation. The introduction of a 3-methoxy group onto the versatile 1-benzyl-piperidin-4-one scaffold presents an intriguing opportunity for medicinal chemists to explore new chemical space. This modification has the potential to fine-tune the physicochemical and pharmacological properties of resulting drug candidates. This guide provides a foundational framework for the synthesis and potential application of this compound, encouraging further research into its properties and utility in the development of novel therapeutics.

References

- CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google P

-

Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC - PubMed Central. (URL: [Link])

-

Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])

- CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone - Google P

-

Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (URL: [Link])

-

Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration - Arkivoc. (URL: [Link])

-

Continuous Enantioselective α-Alkylation of Ketones via Direct Photoexcitation - PMC - NIH. (URL: [Link])

-

A novel synthesis of 1-aryl-3-piperidone derivatives - PMC - NIH. (URL: [Link])

-

Dieckmann Condensation Reaction Mechanism - YouTube. (URL: [Link])

-

Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (URL: [Link])

-

α-Alkylation of Saturated Cyclic Ketones - ChemistryViews. (URL: [Link])

-

Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction - CHIMIA. (URL: [Link])

- CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google P

-

Organotungsten chemistry - Wikipedia. (URL: [Link])

-

3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate - Chemistry Stack Exchange. (URL: [Link])

-

Photoredox α-Arylation of cyclic ketones | Catalysis | ChemRxiv | Cambridge Open Engage. (URL: [Link])

- WO2010043522A1 - Synthesis of green ketone intermediate - Google P

-

Computational Studies of Thiosemicarbazone-Based Metal Complexes and Their Biological Applications - MDPI. (URL: [Link])

-

Chiral auxiliary - Wikipedia. (URL: [Link])

-

Dieckmann Condensation - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A novel synthesis of 1-aryl-3-piperidone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dieckmann Condensation [organic-chemistry.org]

- 7. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 8. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Potential Therapeutic Applications of 1-Benzyl-3-methoxypiperidin-4-one

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. This technical guide focuses on a specific, yet under-explored derivative: 1-Benzyl-3-methoxypiperidin-4-one. While direct biological data for this compound is not available in the current body of scientific literature, this guide will provide a comprehensive, predictive analysis of its potential therapeutic applications. By examining the robust structure-activity relationships (SAR) of analogous 1-benzyl-piperidin-4-one and 3-substituted piperidinone derivatives, we will extrapolate the most probable and promising therapeutic avenues for this molecule. This document will delve into its synthetic feasibility, and propose detailed, field-proven experimental protocols for the systematic evaluation of its potential as an anticancer, antimicrobial, and centrally-acting agent. The causality behind each experimental choice is explained to ensure that the described protocols are self-validating systems for rigorous scientific inquiry.

Introduction: The Piperidin-4-one Scaffold - A Versatile Pharmacophore

The piperidine ring is a ubiquitous structural motif in a vast number of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an ideal building block for interacting with diverse biological targets. Within this class, the piperidin-4-one skeleton has garnered significant attention as a versatile intermediate and a pharmacophore in its own right, with derivatives exhibiting a broad spectrum of biological activities including anticancer, anti-HIV, antimicrobial, and analgesic properties.[2]

The N-benzyl group, as seen in the target molecule, is a common feature in many biologically active piperidines. It can serve multiple roles, from acting as a protecting group in synthesis to providing crucial hydrophobic or cation-π interactions with target proteins, thereby modulating the compound's pharmacological profile.[3] The substitution pattern on the piperidine ring itself is a critical determinant of biological activity. While much research has focused on substitutions at the C-2 and C-4 positions, substitution at the C-3 position, as in our target molecule, offers a unique vector for modifying the compound's properties. The introduction of a methoxy group at the 3-position is of particular interest. This small, electron-donating group can influence the molecule's conformation, polarity, and hydrogen bonding capacity, potentially leading to enhanced potency, selectivity, or improved pharmacokinetic properties compared to its unsubstituted counterparts.

This guide will, therefore, serve as a roadmap for the initial exploration of 1-Benzyl-3-methoxypiperidin-4-one, a compound at the intersection of these key structural features.

Synthesis and Characterization

While a specific synthesis for 1-Benzyl-3-methoxypiperidin-4-one is not explicitly reported, its synthesis can be confidently proposed based on established methodologies for related 3-substituted piperidin-4-ones. A plausible and efficient synthetic route would likely involve a multi-step process starting from readily available precursors.

A potential synthetic pathway could be adapted from methods used for the synthesis of 1-benzyl-3-piperidone hydrochloride.[4] This would involve the initial synthesis of an N-benzyl protected amino ester, followed by cyclization and subsequent modification to introduce the 3-methoxy group. An alternative approach could involve the α-functionalization of a pre-formed 1-benzyl-4-piperidone.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for 1-Benzyl-3-methoxypiperidin-4-one.

Characterization: Upon successful synthesis, the compound would be rigorously characterized using a suite of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, notably the ketone (C=O) and ether (C-O-C) stretches.

-

Purity Analysis: High-Performance Liquid Chromatography (HPLC) to assess the purity of the final compound.

Potential Therapeutic Application I: Anticancer Activity

Rationale: The piperidin-4-one scaffold is a prominent feature in a multitude of compounds exhibiting potent anticancer activity.[1] Derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[5] The mechanism of action is often multifaceted, with some compounds acting as inhibitors of key signaling pathways involved in cancer progression, such as the JAK/STAT pathway.[1] Furthermore, 3,5-bis(arylidene)-4-piperidone derivatives, which share the core piperidin-4-one structure, have been investigated as potent cytotoxic agents.[6] The introduction of a 3-methoxy group could potentially enhance these activities by altering the molecule's interaction with target proteins or by improving its pharmacokinetic profile.

Hypothetical Mechanism of Action: Induction of Apoptosis Based on the activities of related compounds, 1-Benzyl-3-methoxypiperidin-4-one may exert its anticancer effects by inducing apoptosis. This could occur through the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax/Bcl-2 ratio, cytochrome c release from the mitochondria, and subsequent activation of the caspase cascade.

Caption: Hypothetical apoptosis induction pathway.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[3][7]

Step-by-Step Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of 1-Benzyl-3-methoxypiperidin-4-one in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.

Self-Validation: The inclusion of a well-characterized positive control (doxorubicin) provides a benchmark for cytotoxic potency. The vehicle control ensures that the observed effects are due to the compound and not the solvent. A linear relationship between cell number and absorbance should be established in preliminary experiments to validate the assay for the specific cell lines used.

Potential Therapeutic Application II: Antimicrobial Activity

Rationale: Piperidin-4-one derivatives have been reported to possess a wide range of antimicrobial activities, including antibacterial and antifungal properties.[10] The mechanism of action can vary, but it often involves the disruption of microbial cell wall synthesis or interference with essential enzymatic processes. The structural features of 1-Benzyl-3-methoxypiperidin-4-one, including the lipophilic benzyl group and the polar ketone and ether functionalities, provide a good starting point for potential interactions with microbial targets.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method) The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive representative, Escherichia coli as a Gram-negative representative, and Candida albicans as a fungal representative) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[13]

-

Serial Dilution: Perform a two-fold serial dilution of 1-Benzyl-3-methoxypiperidin-4-one in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no visible growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the subculture plate is the MBC/MFC.

Self-Validation: The use of standard reference strains of microorganisms and the inclusion of a known antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi) as a positive control will validate the assay. The growth control and sterility control wells ensure the viability of the inoculum and the sterility of the medium, respectively.

Potential Therapeutic Application III: Central Nervous System (CNS) Activity - Analgesia

Rationale: The piperidine scaffold is a core component of many clinically used opioid analgesics, such as fentanyl and its derivatives.[14] The 1-benzyl-4-piperidone structure itself is a known precursor in the synthesis of fentanyl analogues.[3] This strongly suggests that derivatives of this scaffold may interact with opioid receptors or other CNS targets involved in pain modulation. While the 3-methoxy group is not a common feature in classical opioids, its presence could modulate receptor binding affinity and selectivity, potentially leading to a novel analgesic profile.

Hypothetical Mechanism of Action: Opioid Receptor Modulation 1-Benzyl-3-methoxypiperidin-4-one may act as a ligand for one or more of the opioid receptor subtypes (μ, δ, κ). Its analgesic effect could be mediated by agonizing these receptors in the central and peripheral nervous systems, leading to a reduction in the transmission of nociceptive signals.

Caption: Hypothetical mechanism of opioid receptor-mediated analgesia.

Experimental Protocol: In Vivo Analgesic Activity (Tail-Flick Test) The tail-flick test is a common method for assessing the analgesic properties of a compound in rodents by measuring the latency of the animal to withdraw its tail from a source of thermal pain.[5][15]

Step-by-Step Methodology:

-

Animal Acclimation: Acclimate male Swiss albino mice to the experimental setup for several days before the test.

-

Baseline Latency: Determine the baseline tail-flick latency for each mouse by applying a radiant heat source to the tail and measuring the time it takes for the mouse to flick its tail away.[16] A cut-off time (e.g., 10-12 seconds) should be set to prevent tissue damage.

-

Compound Administration: Administer 1-Benzyl-3-methoxypiperidin-4-one at different doses (e.g., via intraperitoneal injection). A control group should receive the vehicle, and a positive control group should receive a known analgesic like morphine.

-

Post-Treatment Latency Measurement: Measure the tail-flick latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage of the maximum possible effect (%MPE) for each animal at each time point. The %MPE is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the test compound with the control groups.

Self-Validation: The use of a positive control (morphine) provides a reference for analgesic efficacy. The vehicle control group accounts for any effects of the injection procedure or the vehicle itself. Establishing a clear baseline latency for each animal before drug administration is crucial for accurate data interpretation.

Quantitative Data Summary from Analogous Compounds

To provide a contextual framework for the potential potency of 1-Benzyl-3-methoxypiperidin-4-one, the following table summarizes the reported biological activities of structurally related piperidin-4-one derivatives.

| Compound/Derivative Class | Substitution Pattern | Biological Activity | Reported Potency (e.g., IC₅₀, MIC) | Reference |

| 3,5-bis(arylidene)-4-piperidones | 3,5-disubstituted | Anticancer (HeLa, HCT116) | GI₅₀: 0.15–0.28 μM | [11] |

| 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones | 2,3,6-trisubstituted | Anticancer (Hematological) | Induces apoptosis | [1] |

| 2,6-diaryl-3-methyl-4-piperidones | 2,3,6-trisubstituted | Antimicrobial | Significant activity vs. ampicillin | [10] |

| 4-Arylpiperidine derivatives | 4-substituted | Opioid Receptor Antagonism | Ki values in the low nM range | [17] |

Conclusion and Future Directions

While 1-Benzyl-3-methoxypiperidin-4-one remains a molecule without direct biological characterization, the extensive body of literature on the piperidin-4-one scaffold provides a strong foundation for predicting its therapeutic potential. The most promising avenues for investigation lie in the fields of oncology, infectious diseases, and pain management. The presence of the 3-methoxy group is a key structural variable that could significantly influence the compound's biological activity and pharmacokinetic properties, potentially leading to a novel and valuable therapeutic agent.

The experimental protocols detailed in this guide provide a clear and scientifically rigorous framework for the initial exploration of this compound. Successful outcomes in these in vitro and in vivo assays would warrant further investigation, including more detailed mechanistic studies, pharmacokinetic profiling, and lead optimization to explore the structure-activity relationships of 3-alkoxy-substituted 1-benzyl-piperidin-4-ones.

References

- Arulraj, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 173-189.

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry-Section A, 7(2), 163-189.

- Frolov, A. S., et al. (2022).

-

National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. In StatPearls. Retrieved from [Link]

- Google Patents. (2016). CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride.

- protocols.io. (2019). Tail Flick V.1.

- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).

- Wessjohann, L. A., et al. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & Medicinal Chemistry Letters, 25(10), 2116-2120.

- Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.

- Defense Technical Information Center. (1994). Piperidine Synthesis.

- BenchChem. (n.d.).

-

Maze Engineers. (n.d.). Tail Flick Test. Retrieved from [Link]

- ATCC. (n.d.).

- Girgis, A. S., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31235-31253.

- PrepChem.com. (n.d.). Synthesis of 1-benzyl-3-methyl-4-piperidone.

- ACS Publications. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(21), 4062-4074.

- APEC. (n.d.). Antimicrobial Susceptibility Testing.

- Organic Chemistry Portal. (n.d.). Piperidine Synthesis.

- National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Wikipedia. (n.d.). Tail flick test.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.

- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- Figshare. (2018).

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. CN105622444A - Preparation method for 1-benzyl-3-piperidone hydrochloride - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 11. An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Comprehensive Handling and Storage Protocols for 1-Benzyl-3-methoxypiperidin-4-one

An Application Note for Drug Development Professionals and Scientific Researchers

Abstract: 1-Benzyl-3-methoxypiperidin-4-one is a substituted piperidine derivative with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its structural complexity, incorporating a tertiary amine, a ketone, and a methoxy ether, necessitates specific handling and storage procedures to ensure compound integrity, experimental reproducibility, and operator safety. This document provides a detailed guide based on the analysis of its functional groups and data from structurally similar analogs. The protocols herein are designed to provide researchers with the field-proven insights necessary for the safe and effective use of this compound.

Compound Profile and Physicochemical Properties

While specific experimental data for 1-Benzyl-3-methoxypiperidin-4-one is not widely published, we can infer its properties from close structural analogs. The presence of the N-benzyl group, the piperidine core, and the ketone functionality are key determinants of its chemical behavior. For instance, N-Benzyl-4-piperidone is a known starting material in the synthesis of fentanyl and related compounds[1]. The addition of a methoxy group at the 3-position is expected to influence its polarity, solubility, and metabolic stability profile.

The following table summarizes expected and known properties based on the core structure and data from analogs like 1-Benzyl-3-methyl-4-piperidone and N-Benzyl-4-piperidone.

| Property | Value / Expected Behavior | Rationale & Source |

| Molecular Formula | C₁₃H₁₇NO₂ | Calculated from structure. |

| Molecular Weight | 219.28 g/mol | Calculated from structure. |

| Appearance | Colorless to yellow oil or solid | Analogs are described as neat oils or solids[1][2]. |

| Boiling Point | >134°C at reduced pressure | N-Benzyl-4-piperidone has a boiling point of 134°C at 7 mmHg[3]. |

| Storage Temperature | 2-8°C under inert gas; -20°C for long-term | A methoxycarbonyl analog requires inert gas at 2-8°C[2]. Ketone stability is enhanced at lower temperatures[4][5]. |

| Solubility | Soluble in DMF, DMSO, Ethanol, Chloroform | N-Benzyl-4-piperidone is soluble in DMF, DMSO, and Ethanol[1]. A methoxycarbonyl analog is soluble in Chloroform and Methanol[2]. |

Hazard Identification and Comprehensive Risk Assessment

The primary hazards associated with 1-Benzyl-3-methoxypiperidin-4-one are derived from its piperidine and ketone moieties. Safety Data Sheets (SDS) for closely related compounds, such as 1-Benzyl-3-methyl-4-piperidone, classify them as hazardous chemicals[6].

-

Skin Corrosion/Irritation (Category 1B/2): Piperidines are organic bases that can be corrosive or irritating to the skin[6][7][8]. Prolonged contact can cause chemical burns.

-

Serious Eye Damage/Irritation (Category 1/2A): As with skin, the basicity and organic nature of the compound can cause severe and potentially irreversible eye damage[6].

-

Acute Oral Toxicity (Category 4): The compound is expected to be harmful if swallowed[6][9].

-

Respiratory Irritation: Vapors or aerosols may cause respiratory irritation[6].

Causality of Hazards: The nucleophilic and basic nitrogen atom of the piperidine ring is the primary driver of its corrosive and irritant properties. The overall lipophilicity of the molecule facilitates absorption through the skin. Therefore, exposure must be minimized through engineering controls and appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to mitigate the identified risks. The selection of specific PPE is critical for ensuring operator safety during all handling procedures.

| PPE Item | Specification | Rationale |

| Hand Protection | Nitrile or Neoprene Gloves | Latex gloves offer poor protection against organic solvents and should be avoided[10][11]. Nitrile or neoprene provides better resistance to potential chemical permeation[11][12]. |

| Eye Protection | Chemical Splash Goggles (ANSI Z87 certified) | Standard safety glasses do not provide a seal against splashes. Goggles are essential to protect against direct contact with liquids that can cause severe eye damage[10][13]. |

| Body Protection | Chemical-resistant Lab Coat | A standard lab coat is a minimum requirement. When handling larger quantities, an acid/base-resistant apron should be worn over the lab coat[12][14]. |

| Face Protection | Face Shield (in addition to goggles) | Recommended when there is a significant risk of splashing, such as during bulk transfers or when heating solutions. |

Long-Term Storage Protocol: Ensuring Compound Integrity

The stability of 1-Benzyl-3-methoxypiperidin-4-one is paramount for reproducible experimental results. Ketones can be susceptible to degradation, and the overall molecule may be sensitive to air and moisture[4][15][16].

Recommended Storage Conditions:

-

Temperature: For long-term storage (> 1 month), store at -20°C . For short-term use, store at 2-8°C [17]. The rationale for sub-zero storage is to slow the rate of potential decarboxylation or other degradation pathways common to ketones[4][5].

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) . This is a critical step to prevent oxidation and reaction with atmospheric moisture[2][16]. The use of a glove box or Schlenk line techniques for aliquoting is highly recommended[16][18][19].

-

Container: Use amber glass vials with PTFE-lined caps to prevent photodegradation and ensure a tight seal.

Caption: Decision workflow for proper storage of 1-Benzyl-3-methoxypiperidin-4-one.

Laboratory Handling and Use Protocols

Adherence to strict protocols during handling is essential to prevent contamination, degradation, and exposure.

Protocol 5.1: Weighing and Dispensing

This protocol is designed for accurately weighing the compound while minimizing atmospheric exposure.

-

Preparation: Allow the sealed container of 1-Benzyl-3-methoxypiperidin-4-one to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture on the cold compound.

-

Inert Environment: If available, perform all transfers inside a glove box with a nitrogen or argon atmosphere.

-

Manual Dispensing: If a glove box is not available, work swiftly in a well-ventilated fume hood.

-

Transfer: Use a clean, dry spatula or pipette to transfer the desired amount to a pre-tared vial.

-

Resealing: Immediately after dispensing, flush the headspace of the original container with argon or nitrogen, securely reseal the cap, and wrap the cap with parafilm.

-

Storage: Return the main container to its designated storage condition (e.g., -20°C freezer) promptly.

Protocol 5.2: Stock Solution Preparation and Aliquoting

Creating and storing aliquots is a best practice that preserves the integrity of the bulk supply by minimizing freeze-thaw cycles and repeated atmospheric exposure[20][21].

-

Solvent Selection: Choose a suitable anhydrous solvent (e.g., DMSO, DMF) in which the compound is soluble.

-

Calculation: Calculate the mass of the compound required to achieve the desired stock solution concentration (e.g., 10 mM or 50 mM).

-

Dissolution: In a fume hood, add the weighed compound to a sterile, amber glass vial. Using a calibrated pipette, add the calculated volume of anhydrous solvent. Cap the vial and vortex or sonicate until the solid is completely dissolved.

-

Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes in appropriately labeled cryovials or amber glass vials[22].

-

Inert Overlay: Before sealing each aliquot, flush the headspace with a gentle stream of argon or nitrogen.

-

Storage: Store the aliquots at -20°C or -80°C for maximum stability. A temperature of -80°C is preferable for ketone-containing compounds to minimize long-term degradation[4][5].

Spill and Emergency Procedures

Preparedness is key to managing accidental releases effectively. All laboratories handling this compound must have a chemical spill kit readily accessible[23][24].

For Small Spills (<100 mL):

-

Alert & Isolate: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational.

-

PPE: Don appropriate PPE, including double-layered nitrile gloves, chemical splash goggles, and a lab coat.

-

Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial organic spill absorbent[23][24]. Do not use combustible materials like paper towels as the primary absorbent[25].

-

Collection: Once absorbed, carefully sweep the material from the outside-in and place it into a labeled, sealable container for hazardous waste disposal[23].

-

Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

-

Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste according to institutional guidelines.

For Large Spills (>100 mL) or Spills Outside a Fume Hood:

-

EVACUATE: Immediately evacuate the laboratory, closing the doors behind you.

-

ALERT: Notify your institution's Environmental Health & Safety (EHS) department and emergency services.

-

SECURE: Prevent personnel from entering the area until the emergency response team arrives.

Caption: Emergency response decision tree for a chemical spill.

References

-

Stability of ketone bodies in serum in dependence on storage time and storage temperature. PubMed, National Library of Medicine.[Link]

-

Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.[Link]

-

Simple and efficient aliquotting. Andrew Alliance.[Link]

-

Protective Gear. Organic Chemistry at CU Boulder.[Link]

-

SAFETY DATA SHEET: Piperidine. Carl ROTH.[Link]

-

Stability of ketone bodies in serum in dependence on storage time and storage temperature. ResearchGate.[Link]

-

Lab Safety Equipment & PPE. ChemTalk.[Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. CUNY.[Link]

-

Aliquot in Chemistry | Definition, Method & Function. Study.com.[Link]

-

Ketone Testing. American Association for Clinical Chemistry.[Link]

-

Guide for Chemical Spill Response. American Chemical Society.[Link]

-

A Laboratory Manual for the Preparation of Chemical Reagents, Solutions and Special Indicators. Cognizance Journal of Multidisciplinary Studies.[Link]

-

The manipulation of air-sensitive compounds. Neilson Lab, Texas Christian University.[Link]

-

Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety.[Link]

-

Personal Protective Equipment (PPE). CHEMM.[Link]

-

Storage of Laboratory Chemicals. Indiana University.[Link]

-

Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate.[Link]

-

GeneLab Standard Operating Procedure: Sample Aliquoting, Labeling and Storage. NASA GeneLab.[Link]

-

How do I store Ketone-IQ. H.V.M.N.[Link]

-

1-Benzyl-4-piperidone. ChemBK.[Link]

-

Aliquoting a Specimen. CHI Health.[Link]

-

Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.[Link]

-

Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews.[Link]

-

Proper Protective Equipment. Chemistry LibreTexts.[Link]

-

1-Benzyl-4-methylpiperidin-3-one. PubChem, National Library of Medicine.[Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 1-BENZYL-3-METHOXYCARBONYL-4-PIPERIDONE | 57611-47-9 [chemicalbook.com]

- 3. 1-Benzyl-4-piperidone [chembk.com]

- 4. Stability of ketone bodies in serum in dependence on storage time and storage temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 1-Benzyl-3-methyl-4-piperidone, 99% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 15. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 16. chemistryviews.org [chemistryviews.org]

- 17. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 19. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

- 20. andrewalliance.com [andrewalliance.com]

- 21. Aliquot in Chemistry | Definition, Method & Function - Lesson | Study.com [study.com]

- 22. chihealth.com [chihealth.com]

- 23. 5.4 Chemical Spill Procedures [ehs.cornell.edu]

- 24. ehs.gatech.edu [ehs.gatech.edu]

- 25. jk-sci.com [jk-sci.com]

Scale-up synthesis of 1-Benzyl-3-methoxypiperidin-4-one

An Application Note on the Scale-Up Synthesis of 1-Benzyl-3-methoxypiperidin-4-one for Pharmaceutical Research and Development

Introduction

Piperidone derivatives are foundational scaffolds in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of pharmaceuticals, including analgesics, antipsychotics, and anti-tumor agents.[1][2] The compound 1-Benzyl-3-methoxypiperidin-4-one is a valuable heterocyclic building block for drug discovery, enabling the exploration of novel chemical space. The development of a robust, scalable, and economically viable synthetic route is paramount for its transition from laboratory-scale research to industrial application.

This application note provides a comprehensive technical guide for the scale-up synthesis of 1-Benzyl-3-methoxypiperidin-4-one. The proposed strategy is based on a three-step sequence involving a tandem Michael addition, a Dieckmann condensation, and a final hydrolysis/decarboxylation step. This approach is adapted from established methods for analogous 3-substituted piperidones and is optimized for safety, efficiency, and scalability.[1][3]

Overall Synthetic Strategy

The synthesis is designed as a convergent "one-pot" or streamlined multi-step process, minimizing intermediate isolations to improve overall yield and process efficiency.[4] The core of the strategy is the construction of the piperidone ring via an intramolecular Dieckmann condensation, a reliable method for forming five- and six-membered rings.[5]

The three key transformations are:

-

Tandem Michael Addition: Formation of a key diester intermediate by reacting benzylamine with methyl acrylate and a suitable methoxy-substituted acrylate.

-

Dieckmann Condensation: Intramolecular cyclization of the diester using a strong base to form the six-membered β-keto ester ring.

-

Hydrolysis & Decarboxylation: Conversion of the β-keto ester to the final target molecule, 1-Benzyl-3-methoxypiperidin-4-one.

Caption: Overall three-step synthetic strategy.

Part I: Synthesis of the Diester Intermediate

Reaction Scheme & Mechanism

The synthesis begins with a double Michael addition. Benzylamine, acting as a nucleophile, sequentially attacks the electron-deficient β-carbon of two different acrylate esters: methyl acrylate and methyl 2-methoxyacrylate. This tandem reaction efficiently constructs the acyclic precursor containing all the necessary carbon and nitrogen atoms for the subsequent cyclization.

Scheme: Benzylamine + Methyl Acrylate + Methyl 2-Methoxyacrylate → N,N-bis(alkoxycarbonylethyl)benzylamine derivative

The reaction proceeds at moderate temperatures. Careful control of the addition rate and temperature is crucial to prevent the exothermic reaction from causing polymerization of the acrylate monomers, a common side reaction.[1]

Scale-Up Considerations & Process Optimization

-

Stoichiometry: A slight excess of the acrylate esters (e.g., 1.1-1.2 equivalents each) can be used to ensure complete consumption of the benzylamine.

-

Solvent: The reaction can be run in an alcohol solvent like methanol or neat. Using a solvent helps to control the reaction temperature.[1]

-

Temperature Control: The initial addition of acrylates should be performed at a reduced temperature (e.g., 0-10 °C) using an ice bath. After the initial exothermic phase, the reaction can be gently heated to reflux to ensure completion.[1]

-

Reaction Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) by observing the disappearance of benzylamine.

Detailed Experimental Protocol (1.0 mole Scale)

-

Setup: Equip a 5 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.

-

Charging Reagents: Charge the flask with benzylamine (107.16 g, 1.0 mol) and methanol (500 mL). Begin stirring and cool the mixture to 0-5 °C in an ice-salt bath.

-

Addition: Prepare a mixture of methyl acrylate (94.68 g, 1.1 mol) and methyl 2-methoxyacrylate (127.7 g, 1.1 mol) in methanol (400 mL). Add this mixture dropwise to the benzylamine solution over 2-3 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Then, heat the mixture to a gentle reflux (approx. 65 °C) for 20-24 hours.[1]

-

Work-up: Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove methanol and any unreacted acrylates, yielding the crude diester intermediate as an oil. This crude product is typically used in the next step without further purification.

Part II: Dieckmann Cyclization

Reaction Scheme & Mechanism

This is the key ring-forming step. The diester intermediate undergoes an intramolecular Claisen condensation (a Dieckmann condensation) in the presence of a strong base. The base deprotonates the α-carbon of one of the ester groups, creating an enolate. This enolate then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the other ester group to form the six-membered ring. Subsequent elimination of a methoxide ion yields the cyclic β-keto ester.[5][6]

Mechanism Rationale: The use of a non-nucleophilic, strong base is critical. Sodium methoxide is a cost-effective choice for scale-up, though sodium hydride can also be used.[1] The reaction is typically performed in a high-boiling, non-protic solvent like toluene, which allows for the azeotropic removal of methanol byproduct, driving the reaction equilibrium towards the product.[1]

Scale-Up Considerations & Process Optimization

-

Base Selection: Sodium methoxide is preferred over sodium hydride for large-scale operations due to its lower cost and easier handling (it is a solid, whereas NaH is often supplied as a dispersion in mineral oil, which can complicate purification).[1] A molar ratio of 1.2 to 1.4 equivalents of base relative to the diester is often optimal.[1]

-

Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the base and hydrolyze the esters. All reagents, solvents, and glassware must be thoroughly dried. The reaction should be run under an inert atmosphere (e.g., nitrogen).[1]

-

Temperature and Reaction Time: The dropwise addition of the diester to the base suspension is performed at an elevated temperature (e.g., 80-90 °C). The reaction is then refluxed for several hours to ensure complete cyclization.[1]

-

Work-up: The product is initially formed as its sodium enolate salt. Careful quenching with acid is required. The subsequent hydrolysis and decarboxylation can often be performed in the same pot after an aqueous workup.

Detailed Experimental Protocol (1.0 mole Scale)

-

Setup: Use the same 5 L flask, ensuring it is completely dry. Equip it for operation under a nitrogen atmosphere.

-

Base Preparation: Charge the flask with anhydrous toluene (1.5 L). Add sodium methoxide (75.6 g, 1.4 mol) in portions. Heat the suspension to 85 °C with vigorous stirring.

-

Addition: Dissolve the crude diester from Part I in anhydrous toluene (500 mL). Add this solution dropwise to the hot sodium methoxide suspension over approximately 1-2 hours. Methanol will be generated and can be observed co-distilling with toluene.

-

Reaction: After the addition is complete, continue to reflux the mixture for 4-5 hours. Monitor the reaction by TLC until the starting diester is consumed.

-

Intermediate Work-up: Cool the reaction mixture to room temperature. Carefully extract the mixture with concentrated hydrochloric acid (3 x 500 mL). This step protonates the enolate and prepares the β-keto ester for the final decarboxylation.[1]

Part III: Hydrolysis and Decarboxylation

Reaction Scheme & Mechanism

The combined acidic extracts containing the protonated β-keto ester are heated. The acidic conditions promote the hydrolysis of the ester group to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) to yield the final 1-Benzyl-3-methoxypiperidin-4-one.

Scale-Up Considerations & Process Optimization

-

Acid Concentration: Using concentrated acid ensures efficient hydrolysis. The reaction progress can be monitored by the cessation of CO₂ evolution.

-

Final Work-up: After decarboxylation is complete, the acidic solution is cooled and carefully basified with a strong base like sodium hydroxide to a pH > 12. This deprotonates any ammonium salts and ensures the product is in its free base form for extraction.[1]

-

Extraction: The product is extracted from the aqueous layer using a suitable organic solvent, such as chloroform or dichloromethane.[1]

Detailed Experimental Protocol (1.0 mole Scale)

-

Decarboxylation: Combine the acidic aqueous layers from the previous step in a suitable flask. Heat the solution in an oil bath to reflux for 6-8 hours, or until gas evolution ceases. A simple test with a ferric chloride solution can be used to check for the disappearance of the enol (a positive test gives a deep color).[1]

-

Basification: Cool the reaction mixture in an ice bath to below 10 °C. Slowly and carefully add a 40% aqueous sodium hydroxide solution until the pH is approximately 12.

-

Extraction: Transfer the mixture to a large separatory funnel and extract with chloroform (3 x 500 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

Purification, Characterization, and Process Workflow

Purification

For large-scale purification, fractional vacuum distillation is the most effective method for an oily product like this.[1] Column chromatography is generally not practical for multi-kilogram quantities but can be used for smaller scales or to obtain an analytical standard.[7]

Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Analysis | Expected Results for 1-Benzyl-3-methoxypiperidin-4-one |

| ¹H NMR | Signals corresponding to aromatic protons of the benzyl group (~7.2-7.4 ppm), the benzylic CH₂ (~3.6 ppm), the methoxy group (~3.4 ppm), and the piperidone ring protons. |

| ¹³C NMR | Signals for the ketone carbonyl (~205 ppm), aromatic carbons, benzylic carbon, methoxy carbon, and the aliphatic carbons of the piperidone ring. |

| Mass Spec (ESI+) | [M+H]⁺ corresponding to the molecular weight of C₁₃H₁₇NO₂ (220.28 g/mol ). |

| Purity (GC/HPLC) | >98% desired for most applications. |

Overall Process Workflow

Caption: Step-by-step process workflow diagram.

Safety Considerations

-

Benzylamine: Corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE (gloves, safety glasses, lab coat).

-

Acrylate Esters: Flammable, volatile, and lachrymatory. Can polymerize violently if not inhibited or if overheated. Use in a fume hood.

-

Sodium Methoxide: Highly corrosive and reacts violently with water. Handle under an inert atmosphere. Wear appropriate PPE.

-

Solvents (Methanol, Toluene, Chloroform): Flammable and/or toxic. Avoid inhalation and skin contact.

-

Acids/Bases (HCl, NaOH): Highly corrosive. Add slowly and with cooling to control exothermic reactions.

Conclusion

The described synthetic protocol provides a detailed, scalable, and efficient pathway to 1-Benzyl-3-methoxypiperidin-4-one. By leveraging the robust Dieckmann condensation and optimizing the process for large-scale production through careful control of reaction conditions and minimizing intermediate purifications, this method is well-suited for researchers and professionals in drug development requiring access to significant quantities of this valuable heterocyclic intermediate.

References

- Google Patents. "Preparation method of N-benzyl-4-piperidone." CN116924967A.

-

Sundaresan, K., Thangavel, M., & Tharini, K. (2019). "Synthesis, characterization and antimitotic activity of N-benzyl piperidin 4-one oxime." Journal of Drug Delivery and Therapeutics, 9(1), 233-236. Available at: [Link]

-

Fakhraian, H., & Babaei Panbeh Riseh, M. (2007). "IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE." Organic Preparations and Procedures International, 39(5), 501-505. Available at: [Link]

-

Chemical Review and Letters. (2021). "Synthesis and crystallization procedure of piperidin-4-one and its derivatives." Chem Rev Lett, 4, 192-199. Available at: [Link]

-

Organic Chemistry Portal. "Dieckmann Condensation." Organic-chemistry.org. Available at: [Link]

- Schaefer, J. P., & Bloomfield, J. J. (1967).

-

YouTube. "Dieckmann Condensation Reaction Mechanism." The Organic Chemistry Tutor. Available at: [Link]

-

McClure, C. K., Kiessling, A. J., & Banks, H. D. (1993). "Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide." Defense Technical Information Center. Available at: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. tandfonline.com [tandfonline.com]

- 4. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. 1-BENZYL-3-METHYL-4-PIPERIDONE synthesis - chemicalbook [chemicalbook.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-3-methoxypiperidin-4-one

Welcome to the technical support center for the synthesis of 1-Benzyl-3-methoxypiperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental challenges.

Introduction

1-Benzyl-3-methoxypiperidin-4-one is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. While its synthesis can be approached through various routes, each presents a unique set of challenges. This guide will focus on two robust, alternative synthetic pathways, providing detailed protocols and solutions to common issues encountered in the laboratory.

Alternative Synthetic Route 1: Dieckmann Condensation Approach

This classic approach involves the intramolecular cyclization of a diester to form the piperidinone ring. The key to this synthesis is the preparation of the unsymmetrical diester precursor.

Experimental Protocol

Step 1: Synthesis of N-benzyl-N-(2-carbomethoxyethyl)-3-methoxy-3-carbomethoxypropylamine

-

To a solution of benzylamine (1.0 eq.) in methanol, add methyl acrylate (1.0 eq.) dropwise at 0 °C. Stir the mixture at room temperature for 24 hours.

-

After confirming the formation of the mono-adduct by TLC, add methyl 3-methoxyacrylate (1.0 eq.) and continue stirring at room temperature for another 48 hours.

-

Remove the solvent under reduced pressure to obtain the crude diester.

Step 2: Dieckmann Condensation and Decarboxylation

-

Dissolve the crude diester in anhydrous toluene.

-

Add a strong base, such as sodium methoxide (1.1 eq.), portion-wise at room temperature under an inert atmosphere.[1][2]

-

Heat the reaction mixture to reflux for 4-6 hours. The progress of the cyclization can be monitored by TLC.

-

After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with toluene.

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude β-keto ester.

-

For decarboxylation, reflux the crude product with 10% aqueous hydrochloric acid for 4-8 hours.

-

Cool the reaction mixture and basify with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield crude 1-Benzyl-3-methoxypiperidin-4-one.

-

Purify the product by column chromatography on silica gel.

Troubleshooting Guide (Q&A Format)

Question 1: The initial Michael addition of benzylamine to the acrylates is incomplete or shows the formation of a significant amount of the di-adduct with methyl acrylate. What should I do?

-

Answer: The selectivity of the Michael addition is crucial. To favor the formation of the desired unsymmetrical diester, it is recommended to perform the additions sequentially. First, react benzylamine with one equivalent of methyl acrylate at a low temperature (e.g., 0 °C) and monitor the reaction closely by TLC or GC-MS. Once the mono-adduct is the major product, the second acrylate, methyl 3-methoxyacrylate, can be added. Using a slight excess of benzylamine initially can also help to minimize the formation of the di-adduct with methyl acrylate.

Question 2: The Dieckmann condensation is not proceeding to completion, and I observe unreacted diester. How can I improve the yield?

-

Answer: Incomplete cyclization can be due to several factors:

-

Base Strength and Stoichiometry: Ensure you are using a sufficiently strong and anhydrous base. Sodium methoxide is a common choice, but other bases like sodium hydride or potassium tert-butoxide can also be effective.[2] Ensure at least one full equivalent of the base is used, as it is consumed stoichiometrically.

-

Reaction Temperature and Time: The Dieckmann condensation is an equilibrium process.[1] Driving the reaction to completion may require elevated temperatures and prolonged reaction times. Ensure you are reaching the reflux temperature of your solvent.

-

Solvent: The choice of solvent is critical. Toluene is commonly used, but other non-polar aprotic solvents like benzene or xylene can also be employed. Ensure the solvent is anhydrous, as water will quench the base.[2]

-

Question 3: I am observing the formation of a significant amount of side products during the Dieckmann condensation. What are these and how can I minimize them?

-

Answer: A common side reaction is intermolecular Claisen condensation between two molecules of the diester, leading to oligomeric byproducts.[3] To favor the intramolecular Dieckmann condensation, the reaction should be performed under high dilution conditions. This can be achieved by slowly adding the diester solution to a refluxing solution of the base in the solvent.